molecular formula C22H30O2S B1681403 Salirasib CAS No. 162520-00-5

Salirasib

Cat. No. B1681403
M. Wt: 358.5 g/mol
InChI Key: WUILNKCFCLNXOK-CFBAGHHKSA-N
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Description

Salirasib is an oral RAS inhibitor that competitively blocks the membrane association of RAS proteins . It has been used as a farnesyltransferase inhibitor . Salirasib has shown promise as a cancer drug candidate, interfering with the post-translational modification of Ras .


Synthesis Analysis

The synthesis of Salirasib involves the preparation of S-substituted derivatives of thiosalicylic acid by introducing 1,2,3-triazole as a diversity entry point or by direct alkylation of the thiol .


Molecular Structure Analysis

Salirasib, also known as Farnesylthiosalicylic acid (FTS), is a synthetic small molecule that can block all forms of Ras . It has the empirical formula C22H30O2S .


Chemical Reactions Analysis

Salirasib was administered orally twice daily at doses between 100 and 1000 mg on days 1 to 21 of a 28-day cycle in a clinical trial . The pharmacokinetics was evaluated on days 1 and 21 .


Physical And Chemical Properties Analysis

Salirasib is a white to beige powder that is soluble in DMSO at 20 mg/mL . It has a molecular weight of 358.54 .

Scientific Research Applications

Metastatic Pancreatic Adenocarcinoma (PDA)

  • Field : Oncology
  • Application : Salirasib, in combination with gemcitabine, exhibits anti-tumor activity and biomarker modulation in preclinical models of metastatic pancreatic adenocarcinoma (PDA) .
  • Method : Salirasib is administered orally, and its efficacy is evaluated in preclinical models .
  • Results : The combination of Salirasib and gemcitabine has shown promising results in inhibiting the growth of PDA .

Non-Small-Cell Lung Carcinoma (NSCLC)

  • Field : Oncology
  • Application : Salirasib has been used in trials studying the treatment of Non-Small-Cell Lung Carcinoma .
  • Method : Salirasib is given orally from days 1 to 28 of a 35-day cycle. The primary endpoint was the rate of non-progression at 10 weeks .
  • Results : Of the previously treated patients, 30% had stable disease at 10 weeks. No patient had a radiographic partial response .

Relapsed/Refractory Solid Tumors

  • Field : Oncology
  • Application : Salirasib has been used in a phase I clinical trial to investigate its safety and pharmacokinetics in Japanese patients with relapsed/refractory solid tumors .
  • Method : Salirasib was started at a dose of 100-mg twice-daily and escalated to a maximum of 1000-mg twice-daily from days 1 to 21 of a 28-day regimen .
  • Results : Salirasib was safe and well tolerated in Japanese patients, and 800-mg twice-daily is recommended for phase II trials .

RAS-Driven Cancer

  • Field : Oncology
  • Application : Salirasib inhibits all RAS isoforms and inhibits the growth of RAS-driven cancer .
  • Method : The exact method of application varies depending on the specific type of RAS-driven cancer .
  • Results : Applications of salirasib have been tested in several clinical trials for cancers other than bladder cancer (BC), but it exhibited insufficient tumor suppressive effects in trials where salirasib was the single agent .

Advanced Biliary Tract Cancers and Ductal Adenocarcinoma

  • Field : Oncology
  • Application : Salirasib has been used in a phase I clinical trial of salirasib and gemcitabine combination therapy in chemotherapy-naïve patients with advanced biliary tract cancers and ductal adenocarcinoma .
  • Method : The exact method of application is not specified in the available data .
  • Results : The results of this trial are not specified in the available data .

Pancreatic Ductal Adenocarcinoma (PDAC)

  • Field : Oncology
  • Application : Salirasib, also known as farnesyl thiosalicylic acid (FTS), is a RAS inhibitor that selectively dislodges active RAS proteins from the cell membrane, inhibiting downstream signaling. It has demonstrated limited therapeutic efficacy in PDAC patients despite being well tolerated .
  • Method : The exact method of application varies depending on the specific type of PDAC .
  • Results : In murine and human PDAC cells, FTS induced unfolded protein response (UPR), which was further augmented upon treatment with a chemical inhibitor of ERAD, Eeyarestatin I (EerI). Combined treatment with FTS and EerI significantly upregulated the expression of UPR marker genes and induced apoptosis in pancreatic cancer cells .

Relapsed/Refractory Solid Tumors

  • Field : Oncology
  • Application : Salirasib has been used in a phase I clinical trial to investigate its safety and pharmacokinetics in Japanese patients with relapsed/refractory solid tumors .
  • Method : Salirasib was started at a dose of 100-mg twice-daily and escalated to a maximum of 1000-mg twice-daily from days 1 to 21 of a 28-day regimen .
  • Results : Salirasib was safe and well tolerated in Japanese patients, and 800-mg twice-daily is recommended for phase II trials .

Lung Cancer

  • Field : Oncology
  • Application : Salirasib is a potent therapeutic for lung cancer .
  • Method : The exact method of application is not specified in the available data .
  • Results : The results of this trial are not specified in the available data .

Endoplasmic Reticulum-Associated Protein Degradation (ERAD) Pathway

  • Field : Oncology
  • Application : Salirasib, also known as farnesyl thiosalicylic acid (FTS), is a RAS inhibitor that selectively dislodges active RAS proteins from the cell membrane, inhibiting downstream signaling. FTS has demonstrated limited therapeutic efficacy in PDAC patients despite being well tolerated .
  • Method : To improve the efficacy of FTS in PDAC, a genome-wide CRISPR synthetic lethality screen was performed to identify genetic targets that synergize with FTS treatment. Among the top candidates, multiple genes in the endoplasmic reticulum-associated protein degradation (ERAD) pathway were identified .
  • Results : In murine and human PDAC cells, FTS induced unfolded protein response (UPR), which was further augmented upon treatment with a chemical inhibitor of ERAD, Eeyarestatin I (EerI). Combined treatment with FTS and EerI significantly upregulated the expression of UPR marker genes and induced apoptosis in pancreatic cancer cells .

Isoprenylcysteine Carboxymethyl Transferase Inhibition

  • Field : Biochemistry
  • Application : Salirasib, or farnesylthiosalicylic acid (FTS), is a salicylic acid derivative with demonstrated antineoplastic activity. While designed as a competitor of the substrate S-farnesyl cysteine on Ras, it is a potent competitive inhibitor of isoprenylcysteine carboxymethyl transferase .
  • Method : The exact method of application is not specified in the available data .
  • Results : The results of this trial are not specified in the available data .

Safety And Hazards

In a clinical trial, Salirasib was found to be safe and well-tolerated in patients, with the most frequently observed adverse events being gastrointestinal disturbances, including diarrhea, abdominal pain, and nausea . No adverse events led to discontinuation .

Future Directions

Salirasib is currently undergoing trials in patients with pancreatic cancer and with non-small cell lung cancer, with or without identified K-Ras mutations . The remarkably long progression-free period observed in a clinical trial warrants further investigation . There are also ongoing efforts to develop RAS-inhibitory molecules .

properties

IUPAC Name

2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24)/b18-11+,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUILNKCFCLNXOK-CFBAGHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)O)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501025654
Record name 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salirasib

CAS RN

162520-00-5
Record name Farnesylthiosalicylic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salirasib [USAN:INN]
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Record name Salirasib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12681
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2-(((2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrienyl)sulfanyl)benzoic acid
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Record name Salirasib
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Record name SALIRASIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
GJ Riely, ML Johnson, C Medina, NA Rizvi… - Journal of Thoracic …, 2011 - Elsevier
… In a phase I trial, salirasib dosing was evaluated in patients … We hypothesized that salirasib would prevent tumor growth or … the efficacy of single-agent salirasib as the initial treatment of …
Number of citations: 155 www.sciencedirect.com
B Rotblat, M Ehrlich, R Haklai, Y Kloog - Methods in enzymology, 2008 - Elsevier
… studies employing farnesylthiosalicylic acid (FTS, Salirasib), a Ras farnesylcysteine mimetic, … Salirasib is currently undergoing trials in patients with pancreatic cancer and with nonsmall …
Number of citations: 122 www.sciencedirect.com
AM Tsimberidou, MA Rudek, D Hong, CS Ng… - Cancer chemotherapy …, 2010 - Springer
… To assess the safety and activity of salirasib in humans, we conducted the first phase I clinical trial of salirasib in patients with solid tumors and lymphoma, excluding multiple myeloma. …
Number of citations: 48 link.springer.com
S Sugita, H Enokida, H Yoshino… - International …, 2018 - spandidos-publications.com
… The tumor suppressive effect of salirasib, a RAS inhibitor, has … potential of targeting HRAS using salirasib and small interfering RNA … Salirasib and siRNA targeting of HRAS inhibited cell …
Number of citations: 31 www.spandidos-publications.com
E Bustinza-Linares, R Kurzrock… - Future Oncology, 2010 - Future Medicine
… of single-agent salirasib), suggesting that salirasib was tolerable at doses up to 600 mg twice daily [57]. These data indicated that further investigation of salirasib in pancreatic cancer in …
Number of citations: 53 www.futuremedicine.com
D Laheru, P Shah, NV Rajeshkumar, F McAllister… - Investigational new …, 2012 - Springer
… salirasib in preclinical models and patients with metastatic pancreatic adenocarcinoma (PDA). Patients and methods In the preclinical study, salirasib … of gemcitabine and salirasib 200–…
Number of citations: 115 link.springer.com
T Badar, JE Cortes, F Ravandi, S O'Brien… - … Myeloma and Leukemia, 2015 - Elsevier
… We report on a phase I study of Salirasib in patients with relapsed/refractory hematologic malignancies. Salirasib was administered orally twice daily on days 1 to 21 of a 28-day cycle in …
Number of citations: 32 www.sciencedirect.com
J Furuse, T Kurata, N Okano, Y Fujisaka… - Cancer Chemotherapy …, 2018 - Springer
Purpose Patients with RAS-positive tumors respond poorly to chemotherapies and have a few treatment options. Salirasib is an oral RAS inhibitor that competitively blocks the …
Number of citations: 29 link.springer.com
R Haklai, G Elad-Sfadia, Y Egozi, Y Kloog - Cancer chemotherapy and …, 2008 - Springer
Background S-trans,trans-farnesylthiosalicylic acid (salirasib, FTS) is a synthetic small molecule that acts as a potent Ras inhibitor. Salirasib inhibits specifically both oncogenically …
Number of citations: 83 link.springer.com
A Zundelevich, G Elad-Sfadia, R Haklai… - Molecular cancer …, 2007 - AACR
… was inhibited by ip administration of salirasib. Po formulated salirasib also inhibited A549 cell tumor growth. Our results suggest that po salirasib may be considered as a potential …
Number of citations: 73 aacrjournals.org

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